molecular formula C16H30O4Sn+2 B160931 Stannous dioctanoate CAS No. 1912-83-0

Stannous dioctanoate

Cat. No. B160931
CAS RN: 1912-83-0
M. Wt: 405.1 g/mol
InChI Key: JQZRVMZHTADUSY-UHFFFAOYSA-L
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Description

Stannous dioctanoate, also known as tin(II) 2-ethylhexanoate, is a compound that is widely used in various industries . It is often used as a catalyst in the production of polyurethane foam, room curing silicon rubber, urethanes, and polyurethane coating . It is characterized by its excellent catalytic and dispersing abilities .


Synthesis Analysis

The synthesis of stannous dioctanoate involves a reaction between sodium octanoate and stannous chloride . The process consists of putting stannous oxide and isooctanoic acid into a reaction kettle in proportion, actuating stirring and a vacuum pump, carrying out a dehydration reaction at a temperature of 115-130°C until no fraction generation, further conducting the reaction for 2-3 hours, then performing cooling and filtering so as to obtain a stannous octanoate end product .


Chemical Reactions Analysis

Stannous ions (Sn²⁺) are known to undergo various reactions. In aqueous solutions, both tin (II) and tin (IV) exist as complex ions. Both tin (II) chloride and tin (IV) chloride tend to undergo hydrolysis and aged solutions of these salts become measurably acidic .


Physical And Chemical Properties Analysis

Stannous dioctanoate is described as a yellow paste or liquid . It is insoluble in water but soluble in petroleum ether . It is stable but can be easily oxidized .

Scientific Research Applications

1. Role in Polymerization and Catalysis

Stannous dioctanoate, also known as stannous octoate, is primarily used as a catalyst in the polymerization process. A study by Zhang et al. (1994) explored its role in lactide polymerization, finding that stannous alkoxide, formed between stannous octoate and alcohol, initiates the polymerization through coordinative insertion of lactide (Zhang, MacDonald, Goosen, & McAuley, 1994). Similarly, Lan-fang (2007) studied the catalytic activity of stannous compounds, including stannous octoate, in the esterification of diisooctyl terephthalate, finding significant catalytic effectiveness (Lan-fang, 2007).

2. In Nanocomposite and Battery Applications

Stannous dioctanoate has also been utilized in the preparation of nanocomposites. Zhang, Jiang, and Wang (2015) prepared a porous Sn@C nanocomposite using stannous octoate, which showed excellent electrochemical performance as an anode material for lithium-ion batteries (Zhang, Jiang, & Wang, 2015).

3. Quantitative Analysis in Medical Applications

In the medical field, stannous dioctanoate is used for its biocompatible properties. Hubert et al. (2010) developed a method for determining stannic and stannous ions in tin octoate, used as a catalyst in the synthesis of polydimethylsiloxane (PDMS), a silicone rubber with medical applications (Hubert et al., 2010).

4. Use in Radiopharmaceuticals

In nuclear medicine, stannous compounds are employed as reducing agents for radiotracers. McBride, George, Kessler, and Shaw (1977) discussed the use of stannous salts, including stannous octoate, in radiopharmaceutical kits, highlighting their importance in quality assurance testing (McBride, George, Kessler, & Shaw, 1977).

Safety And Hazards

Stannous dioctanoate is considered toxic and has neurotoxicity. It is also flammable and can cause irritation to the skin, eyes, and respiratory system . It may also be hazardous to the environment, particularly to water bodies .

Future Directions

While specific future directions for stannous dioctanoate are not mentioned in the search results, there is ongoing research into the synthesis and application of tin oxide nanoparticles, which could potentially involve stannous dioctanoate .

properties

IUPAC Name

octanoate;tin(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZRVMZHTADUSY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124-07-2 (Parent)
Record name Octanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10890550
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannous dioctanoate

CAS RN

1912-83-0
Record name Octanoic acid, tin(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octanoic acid, tin(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin di(octanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.023
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Lattuada, TA Hatton - Langmuir, 2007 - ACS Publications
… The hydroxyl group of ricinoleic acid opens up the ring of lactide in the presence of stannous dioctanoate as the catalyst and initiates the polymerization, according to the recipe by Choi …
Number of citations: 565 pubs.acs.org

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